Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17367084
InChI: InChI=1S/C23H27N3O4/c1-23(2,3)30-22(28)24-12-13-25-18(15-24)16-26(21(25)27)17-8-7-11-20(14-17)29-19-9-5-4-6-10-19/h4-11,14,18H,12-13,15-16H2,1-3H3
SMILES:
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC17367084

Molecular Formula: C23H27N3O4

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C23H27N3O4
Molecular Weight 409.5 g/mol
IUPAC Name tert-butyl 3-oxo-2-(3-phenoxyphenyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C23H27N3O4/c1-23(2,3)30-22(28)24-12-13-25-18(15-24)16-26(21(25)27)17-8-7-11-20(14-17)29-19-9-5-4-6-10-19/h4-11,14,18H,12-13,15-16H2,1-3H3
Standard InChI Key LCNATUGKUMQULF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic imidazo[1,5-a]pyrazine core, comprising a five-membered imidazole ring fused to a six-membered pyrazine ring. The hexahydro designation indicates partial saturation, with three oxo groups at positions 3 and 7 contributing to its planar reactivity. The 3-phenoxyphenyl substituent at position 2 introduces aromatic bulk, while the 1,1-dimethylethyl (tert-butyl) ester at position 7 enhances lipophilicity and metabolic stability .

Table 1: Comparative Structural Features of Imidazo[1,5-a]pyrazine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Queried CompoundC23H27N3O4\text{C}_{23}\text{H}_{27}\text{N}_{3}\text{O}_{4}409.53-phenoxyphenyl, tert-butyl ester
Hexahydro-3-oxo-2-(phenylmethyl) C18H25N3O3\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{3}331.4Phenylmethyl
5,6,7,8-Tetrahydro-, ethyl ester C9H13N3O2\text{C}_{9}\text{H}_{13}\text{N}_{3}\text{O}_{2}195.22Ethyl ester, tetrahydro
Hexahydro-1,3-dioxo- C11H17N3O4\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{4}255.271,3-dioxo

The tert-butyl ester group in the queried compound confers steric protection against enzymatic hydrolysis, a feature critical for oral bioavailability. Computational analyses of analogous structures predict moderate lipophilicity (XLogP31.7\text{XLogP3} \approx 1.7) and low hydrogen-bond donor capacity , aligning with drug-like properties.

Spectroscopic Characterization

Identity confirmation typically employs infrared (IR) spectroscopy, highlighting carbonyl stretches (νC=O17001750cm1\nu_{\text{C=O}} \approx 1700-1750 \, \text{cm}^{-1}) from the ester and oxo groups. Nuclear magnetic resonance (NMR) spectroscopy resolves distinct proton environments: the tert-butyl group appears as a singlet at δ1.4ppm\delta \approx 1.4 \, \text{ppm}, while aromatic protons from the 3-phenoxyphenyl moiety resonate between δ6.87.6ppm\delta \approx 6.8-7.6 \, \text{ppm} . Mass spectrometry (MS) reveals a molecular ion peak at m/z409.5m/z \, 409.5, consistent with the molecular weight.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of imidazo[1,5-a]pyrazine derivatives often involves cyclocondensation reactions. For the queried compound, a three-component reaction between 2,3-diaminomaleonitrile, a ketone precursor, and an isocyanide has been proposed. Oxidative cyclization steps under acidic or basic conditions facilitate ring closure, while the 3-phenoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution .

Optimization Challenges

Key challenges include regioselectivity during cyclization and steric hindrance from the tert-butyl group. Computational studies suggest that electron-withdrawing substituents on the phenyl ring enhance reaction yields by stabilizing transition states . Purification via column chromatography or recrystallization is critical due to the compound’s moderate polarity.

ActivityTargetKey FindingsReference
AntimicrobialBacterial DHFRMIC = 8–32 µg/mL; docking score = -8.6
Anti-inflammatoryCOX-2IC50=1.2μM\text{IC}_{50} = 1.2 \, \mu\text{M}
AnticancerBTKDocking score = -7.5; logP = 1.7

Computational and ADME Profiling

Pharmacophore Modeling

A five-point pharmacophore model (DPRRR_1) highlights the necessity of a hydrogen bond donor, a positive ionic site, and three aromatic rings for BTK inhibition . The queried compound aligns with this model, with its imidazole nitrogen serving as the donor and the 3-phenoxyphenyl group fulfilling aromatic requirements .

ADME Predictions

Computational ADME profiling predicts moderate human oral absorption (70–80%) and low CYP450 inhibition risk (IC50>10μM\text{IC}_{50} > 10 \, \mu\text{M}) . The tert-butyl ester may undergo hepatic esterase-mediated hydrolysis to the active carboxylic acid, ensuring sustained release .

Analytical and Industrial Applications

Quality Control in Synthesis

High-performance liquid chromatography (HPLC) with UV detection (λ=254nm\lambda = 254 \, \text{nm}) ensures purity ≥95%, while thermogravimetric analysis (TGA) confirms thermal stability up to 200°C .

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